Method Validation Precision and Accuracy
In a validated LC-MS/MS method for quantifying ketorolac in human plasma as a surrogate for ocular matrices, Ketorolac-d5 was used as the internal standard [1]. This method demonstrated high accuracy, with intra- and inter-day precision and accuracy within ±15% for all quality control (QC) levels, meeting ICH M10 guidelines [1]. The method's limit of quantification (LLOQ) was 2.5 ng/mL over a linear range of 2.5-5000 ng/mL [1].
| Evidence Dimension | Precision and Accuracy (Intra-/Inter-day) |
|---|---|
| Target Compound Data | %CV ≤15%, %Bias within ±15% |
| Comparator Or Baseline | S(+)-etodolac as IS in a chiral method for ketorolac enantiomers |
| Quantified Difference | Not applicable (method uses a non-deuterated IS) |
| Conditions | Human plasma surrogate matrix, LC-MS/MS, concentration range 2.5-5000 ng/mL for Ketorolac-d5 method vs. human plasma for S(+)-etodolac method. |
Why This Matters
The demonstrated precision and accuracy using Ketorolac-d5, which meets stringent regulatory guidelines, validate its suitability as an internal standard, whereas alternative methods using non-deuterated internal standards may present different performance characteristics.
- [1] Pandey P, et al. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. Future Sci OA. 2025 Dec;11(1):2476866. View Source
